molecular formula C29H42N2O4 B8116012 Bis-BCN-pentanediamide

Bis-BCN-pentanediamide

Cat. No.: B8116012
M. Wt: 482.7 g/mol
InChI Key: YWQAIABKZQDHJD-UHFFFAOYSA-N
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Description

Bis-BCN-pentanediamide: is a bifunctional reagent that contains two BCN (trans-cyclooctene) groups separated by a pentanediamide linker . This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-BCN-pentanediamide involves the reaction of BCN (trans-cyclooctene) with a pentanediamide linker. The process typically requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Bis-BCN-pentanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .

Scientific Research Applications

Chemistry: Bis-BCN-pentanediamide is widely used in click chemistry for the synthesis of complex molecules. Its bifunctional nature allows it to act as a linker in various chemical reactions, facilitating the formation of stable products .

Biology: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools .

Medicine: In the medical field, this compound is used in drug development and delivery. Its ability to form stable conjugates with drugs enhances their stability and bioavailability .

Industry: In industrial applications, this compound is used in the production of high-performance materials, such as polymers and coatings. Its unique properties contribute to the durability and functionality of these materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Bis-BCN-pentanediamide is unique due to its bifunctional BCN groups, which provide enhanced reactivity and selectivity in click chemistry reactions. In contrast, the similar compounds listed above have different functional groups and may not exhibit the same level of reactivity or selectivity . Additionally, this compound’s ability to form stable triazole linkages makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[5-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]pentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O4/c32-28(20-34-18-26-22-12-6-1-2-7-13-23(22)26)30-16-10-5-11-17-31-29(33)21-35-19-27-24-14-8-3-4-9-15-25(24)27/h22-27H,5-21H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQAIABKZQDHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COCC(=O)NCCCCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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